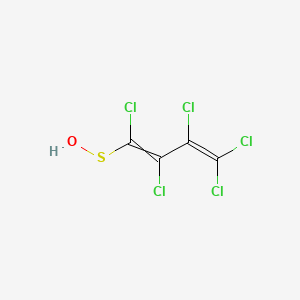
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene is a chlorinated organic compound with the molecular formula C4HCl5OS This compound is characterized by the presence of multiple chlorine atoms and a hydroxysulfanyl group attached to a butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene typically involves the chlorination of butadiene derivatives. One common method is the electrophilic addition of chlorine to a conjugated diene system, followed by the introduction of a hydroxysulfanyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure selective chlorination and functional group addition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate butadiene precursors. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine and the exothermic nature of the reaction. Post-reaction purification steps are essential to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The hydroxysulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxysulfanyl group to a thiol.
Substitution: Chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
The major products formed from these reactions include various chlorinated derivatives, sulfonic acids, thiols, and substituted butadienes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its reactivity with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene involves its reactivity with various molecular targets. The compound can undergo electrophilic addition reactions with nucleophiles, leading to the formation of new chemical bonds. The presence of multiple chlorine atoms and a hydroxysulfanyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,3,4-Pentachlorobuta-1,3-diene: Similar structure but lacks the hydroxysulfanyl group.
1,1,2,3,4-Tetrachlorobuta-1,3-diene: Contains fewer chlorine atoms.
1,1,2,3,4-Pentachlorobuta-1,3-diene: Another chlorinated diene with different functional groups.
Uniqueness
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene is unique due to the presence of both chlorine atoms and a hydroxysulfanyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89470-16-6 |
|---|---|
Fórmula molecular |
C4HCl5OS |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1,1,2,3,4-pentachloro-4-hydroxysulfanylbuta-1,3-diene |
InChI |
InChI=1S/C4HCl5OS/c5-1(3(7)8)2(6)4(9)11-10/h10H |
Clave InChI |
OPBYXKWUGGEENE-UHFFFAOYSA-N |
SMILES canónico |
C(=C(SO)Cl)(C(=C(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



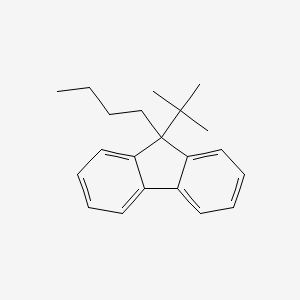

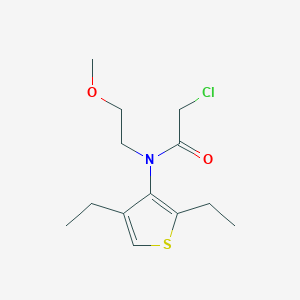
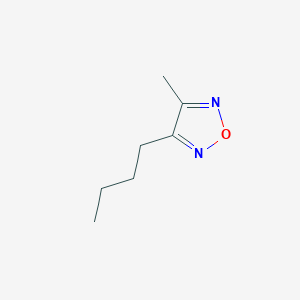
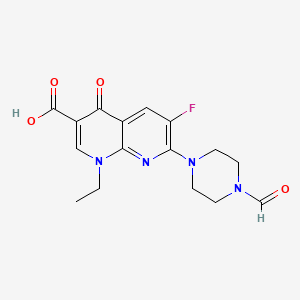
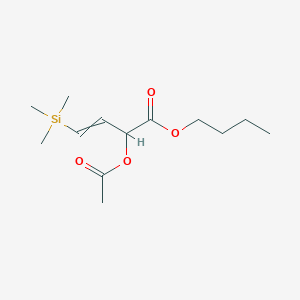
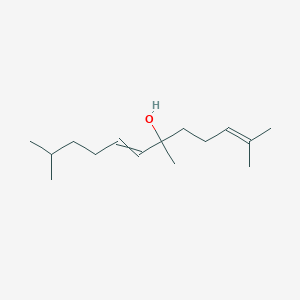
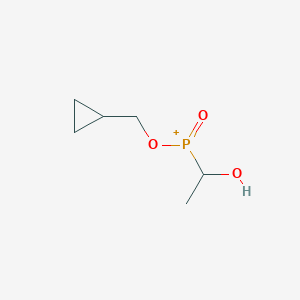
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
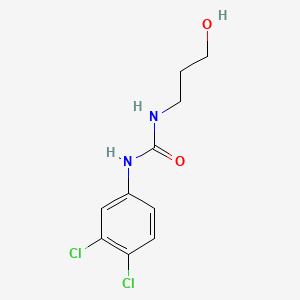
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
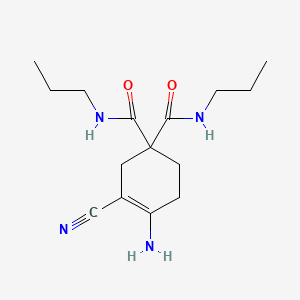
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
